1-Chloro-1,1,2,2-tetramethyl-2-(4-methylphenyl)disilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,1,2,2-tetramethyl-2-(4-methylphenyl)disilane is an organosilicon compound characterized by the presence of a disilane core with a chlorine atom and a 4-methylphenyl group attached
Preparation Methods
The synthesis of 1-Chloro-1,1,2,2-tetramethyl-2-(4-methylphenyl)disilane typically involves the reaction of tetramethyldisilane with a chlorinating agent in the presence of a catalyst. Common chlorinating agents include thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinated product.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the chlorination process.
Chemical Reactions Analysis
1-Chloro-1,1,2,2-tetramethyl-2-(4-methylphenyl)disilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines, to form corresponding disilane derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form silanol or siloxane derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to produce silane derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1,1,2,2-tetramethyl-2-(4-methylphenyl)disilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: The compound can be used to modify biomolecules, enhancing their stability and functionality.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of specialty polymers and coatings, providing unique properties such as hydrophobicity and thermal stability.
Mechanism of Action
The mechanism of action of 1-Chloro-1,1,2,2-tetramethyl-2-(4-methylphenyl)disilane involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes. For example, in substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the silicon atom.
Comparison with Similar Compounds
1-Chloro-1,1,2,2-tetramethyl-2-(4-methylphenyl)disilane can be compared with other similar compounds, such as:
1,2-Dichloro-1,1,2,2-tetramethyldisilane: This compound has two chlorine atoms and lacks the 4-methylphenyl group, making it less sterically hindered and more reactive in certain reactions.
1-Chloro-1,1,2,2-tetramethyl-2-phenyl-disilane: Similar to the target compound but without the methyl group on the phenyl ring, affecting its reactivity and steric properties.
Properties
CAS No. |
61211-97-0 |
---|---|
Molecular Formula |
C11H19ClSi2 |
Molecular Weight |
242.89 g/mol |
IUPAC Name |
chloro-[dimethyl-(4-methylphenyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C11H19ClSi2/c1-10-6-8-11(9-7-10)13(2,3)14(4,5)12/h6-9H,1-5H3 |
InChI Key |
YKEJEAJRELHNSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C)(C)[Si](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.